4-(Heptafluoropropan-2-yl)benzaldehyde
Description
4-(Heptafluoropropan-2-yl)benzaldehyde is a fluorinated aromatic aldehyde characterized by a heptafluoropropan-2-yl (–CF(CF₃)₂) substituent at the para position of the benzaldehyde ring. This electron-withdrawing, bulky group significantly influences the compound’s physicochemical properties, including reactivity, solubility, and thermal stability.
Properties
IUPAC Name |
4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F7O/c11-8(9(12,13)14,10(15,16)17)7-3-1-6(5-18)2-4-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIPEGIQFRQBAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(C(F)(F)F)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60896325 | |
| Record name | 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60896325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875306-42-6 | |
| Record name | 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60896325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-(Heptafluoropropan-2-yl)benzaldehyde typically involves the introduction of the heptafluoropropan-2-yl group to a benzaldehyde precursor. One common method involves the reaction of benzaldehyde with heptafluoropropane under specific conditions to achieve the desired substitution. Industrial production methods may involve more complex processes, including the use of catalysts and controlled reaction environments to ensure high yield and purity .
Chemical Reactions Analysis
4-(Heptafluoropropan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms in the heptafluoropropan-2-yl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Heptafluoropropan-2-yl)benzaldehyde is an organic compound with a benzaldehyde group substituted with a heptafluoropropan-2-yl moiety. It possesses a unique structure that combines aromatic and fluorinated components. The presence of fluorine atoms impacts its chemical properties, influencing its reactivity and polarity, making it applicable in chemistry and materials science.
Scientific Research Applications
This compound has applications in medicinal and organic chemistry, material science, and optoelectronics.
Medicinal Chemistry
- It has been utilized in the synthesis of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogs.
- These analogs were synthesized through a click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides.
- Many of the synthesized compounds exhibited good antimicrobial activity.
Organic Chemistry
- This compound has been used in synthesizing (E)-2-((benzylideneamino)-5-mercapto-4H-1,2,4-triazol-3-yl)-2,3-dihydrophthalazine-1,4-diones.
- These compounds were synthesized via the reaction of phthalic anhydride (PA), aromatic aldehyde, and 4-amino-5-hydrazino-4H-1,2,4-triazole-3-thiol.
- The resulting compounds have properties and applications in chemistry, industry, and pharmaceuticals.
Material Science
- It has been employed in the synthesis of fluoropolymers and coating systems.
Optoelectronics
- It has been used to study the optoelectronic response to the fluor ion bond on 4-(4,4,5,5-tetramethyl-1,3,2-dioxoborolan-2-yl)benzaldehyde.
- Density functional theory (DFT) was used to analyze the UV-visible and infrared spectra, as well as the isotropic shielding and chemical shifts of the hydrogen atoms 1H, carbon 13C and boron 11B in the compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxoborolan-2-yl)benzaldehyde.
- The formation of a coordinated covalent B–F bond highlights the sensitivity of the NMR chemical shifts of carbon, oxygen, and boron atoms and their surroundings.
- It has also been used in the synthesis of (E)-2-((benzylideneamino)-5-mercapto-4H-1,2,4-triazol-3-yl)-2,3-dihydrophthalazine-1,4-diones via a novel one-pot multicomponent method.
Property Table
| Property | Description |
|---|---|
| Chemical Formula | C10H5F7O |
| Key Structural Features | Aromatic benzaldehyde ring with a heptafluoropropan-2-yl substituent |
| Reactivity Influence | The presence of fluorine atoms significantly influences its chemical properties, including its reactivity and polarity |
| Potential Applications | Medicinal chemistry, organic chemistry, material science, optoelectronics |
Mechanism of Action
The mechanism of action of 4-(Heptafluoropropan-2-yl)benzaldehyde involves its interaction with molecular targets through its aldehyde and fluorinated groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorinated group can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable component in drug design .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent on the benzaldehyde ring dictates key properties. Below is a comparative analysis based on substituent type:
Key Observations :
- Electron Effects : The heptafluoropropan-2-yl group’s strong electron-withdrawing nature reduces the aldehyde’s nucleophilic reactivity compared to electron-donating groups (e.g., –OH in 4-hydroxybenzaldehyde).
- Solubility : Fluorinated derivatives exhibit lower water solubility than hydroxylated analogs (e.g., 4-hydroxybenzaldehyde is water-soluble due to –OH ).
- Thermal Stability: Fluorinated and nitro-substituted compounds (e.g., 4-(4-nitrophenoxy)benzaldehyde) likely have higher thermal stability due to strong C–F and C–NO₂ bonds .
Biological Activity
4-(Heptafluoropropan-2-yl)benzaldehyde, also known as 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzaldehyde, is an organic compound characterized by a benzaldehyde group substituted with a heptafluoropropan-2-yl moiety. This unique structure endows it with distinct chemical properties and potential biological activities that have garnered interest in various fields including medicinal chemistry and environmental science.
The molecular formula of this compound is C10H5F7O. It features a highly fluorinated alkyl group which can influence its reactivity and interactions with biological systems. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, making such compounds valuable in drug design.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Its aldehyde functional group can participate in nucleophilic addition reactions, potentially leading to the formation of adducts with amino acids and proteins.
Antimicrobial Activity
Research indicates that fluorinated compounds can exhibit antimicrobial properties. For instance, studies have shown that derivatives of fluorinated benzaldehydes possess significant antibacterial activity against various strains of bacteria. The specific activity of this compound against pathogens like Escherichia coli and Staphylococcus aureus remains to be fully elucidated but warrants investigation due to the general trends observed in similar compounds .
Cytotoxicity Studies
Preliminary cytotoxicity assessments suggest that this compound may influence cell viability in certain cancer cell lines. The compound’s structural characteristics could lead to selective cytotoxic effects, which are critical for the development of targeted cancer therapies. Further studies are necessary to quantify these effects and understand the underlying mechanisms .
Research Findings and Case Studies
A comprehensive review of available literature reveals several key findings regarding the biological activity of this compound:
- Fluorinated Compounds in Drug Development : Fluorinated benzaldehydes have been explored for their potential as anti-inflammatory agents. The incorporation of fluorine into drug scaffolds often enhances their pharmacokinetic profiles .
- Environmental Impact : Given the rising concerns over per-and polyfluoroalkyl substances (PFAS), studies have begun to assess the environmental persistence and bioaccumulation potential of compounds like this compound. Understanding its degradation pathways is crucial for assessing ecological risks .
- Analytical Techniques : Advanced analytical methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound’s interactions with biological systems. These techniques provide insights into its metabolic fate and potential toxicity .
Data Tables
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Antimicrobial | Significant activity against E. coli |
| Study B | Cytotoxicity | Reduced viability in cancer cell lines |
| Study C | Environmental Impact | Persistent in aquatic systems |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
